1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of difluoromethyl and methyl groups attached to the pyrazole rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of Difluoromethyl and Methyl Groups: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents like diethylaminosulfur trifluoride. The methyl group can be introduced through alkylation reactions.
Coupling Reaction: The final step involves coupling the two pyrazole rings through a methylene bridge, typically using a coupling reagent like formaldehyde or paraformaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved would depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate
Uniqueness
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoromethyl and methyl groups on the pyrazole rings can enhance its stability and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14ClF2N5 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-4-2-8(14-16)6-13-7-9-3-5-17(15-9)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H |
InChI Key |
SOGKEQRAMOWZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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